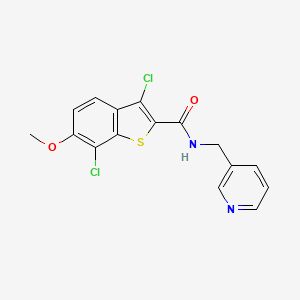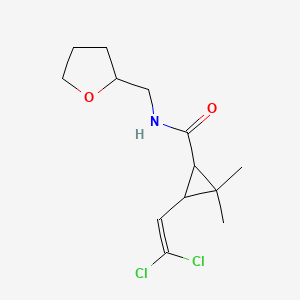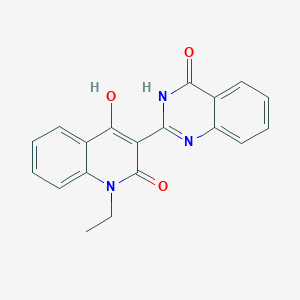
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, also known as GSK-3 inhibitor IX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition by 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the PI3K/Akt pathway, which regulates cell survival and metabolism. The compound also modulates the activity of several transcription factors, including NF-κB, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of tau phosphorylation, which is implicated in Alzheimer's disease, and the regulation of insulin signaling, which is involved in diabetes. The compound also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments include its high potency and specificity for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For the research on 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide include the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the optimization of its pharmacokinetic properties. The compound also holds promise for the treatment of other diseases, such as schizophrenia and Huntington's disease, which are associated with 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide dysregulation.
Conclusion
In conclusion, 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown great potential for therapeutic applications in various diseases. Its high potency and specificity for 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide inhibition, along with its low toxicity, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the condensation of 3-(bromomethyl)pyridine with 3,7-dichloro-6-methoxybenzo[b]thiophene-2-carboxylic acid, followed by the reaction with ammonia to form the final product. This method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. The compound acts as a potent inhibitor of glycogen synthase kinase-3 (3,7-dichloro-6-methoxy-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide), a serine/threonine kinase that plays a crucial role in several signaling pathways involved in cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3,7-dichloro-6-methoxy-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-11-5-4-10-12(17)15(23-14(10)13(11)18)16(21)20-8-9-3-2-6-19-7-9/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOCKGOXDLZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![7-(2-fluorobenzyl)-2-(1H-imidazol-5-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5967401.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![N-[2-(2-furyl)ethyl]-8-methoxy-3-chromanamine](/img/structure/B5967415.png)
![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5967457.png)
![2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)